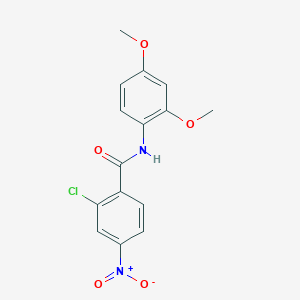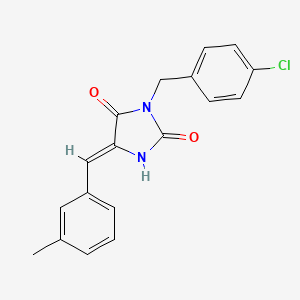![molecular formula C16H12F3N3O B5512901 4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol is a useful research compound. Its molecular formula is C16H12F3N3O and its molecular weight is 319.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09324650 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on quinazolinone derivatives and related compounds shows a broad interest in their facile synthesis and potential for further functionalization. For example, the synthesis of 3-substituted 2-quinazolinones demonstrates their potential as T-type calcium channel antagonists and as catalysts in the form of N-heterocyclic olefins. These compounds are prepared via simple reactions, highlighting the interest in developing novel compounds with enhanced properties (Sbei et al., 2018).
Antioxidant and Cytotoxic Activity
The derivatization of quinazolin-4(3H)-one with polyphenolic compounds has been studied for its antioxidant and cytotoxic activities. These hybrid molecules display significant therapeutic potential, indicating the importance of structural modification in enhancing biological activity. The addition of phenolic groups significantly influences antioxidant properties, demonstrating the role of chemical modification in developing new therapeutic agents (Pele et al., 2022).
Sensing Applications
The development of sensors based on quinoline and quinazoline derivatives for detecting metal ions like Zn2+ showcases the utility of these compounds in environmental and analytical chemistry. For instance, compounds based on the quinoline platform have been synthesized for high selectivity and sensitivity in fluorescence enhancement upon Zn2+ binding, indicating their potential as effective sensors (Zhou et al., 2010).
Antitumor and Antiviral Activities
Quinazolinone derivatives have been evaluated for their antitumor and antiviral activities, highlighting the significance of structural variation on biological efficacy. For example, the synthesis and evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment demonstrate the potential of these compounds in cancer therapy (Le et al., 2020). Similarly, fluorine-containing 4-arylaminoquinazolines exhibit promising antiviral activities, underscoring the exploration of quinazolinone derivatives in search of new active substances (Lipunova et al., 2012).
Properties
IUPAC Name |
4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-9-6-7-13(23)12(8-9)20-14-10-4-2-3-5-11(10)21-15(22-14)16(17,18)19/h2-8,23H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPWUNZDNWVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)







![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)
